molecular formula C12H18KNO4 B13391804 potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate

potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate

Cat. No.: B13391804
M. Wt: 279.37 g/mol
InChI Key: GEBJJTWUKLHQEH-UHFFFAOYSA-M
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Description

Properties

Molecular Formula

C12H18KNO4

Molecular Weight

279.37 g/mol

IUPAC Name

potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate

InChI

InChI=1S/C12H19NO4.K/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15;/h8H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1

InChI Key

GEBJJTWUKLHQEH-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Preparation of 5-Azaspiro[2.4]heptane-6-carboxylic Acid

  • Starting Materials : The synthesis often begins with 1,6-dibromohexane and piperidine .
  • Reaction Conditions : The reaction involves the formation of a cyclic amine structure through a nucleophilic substitution reaction.
  • Yield and Purity : The yield and purity of this intermediate are crucial for the success of subsequent steps.

Introduction of the tert-Butoxycarbonyl Group

  • Reagents : The introduction of the tert-butoxycarbonyl (Boc) group is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
  • Reaction Conditions : The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature.
  • Yield and Purity : Careful control of reaction conditions is necessary to achieve high yields and purity.

Preparation Methods Analysis

Traditional Batch Synthesis

Step Reagents Conditions Yield
1. Preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid 1,6-dibromohexane, piperidine Nucleophilic substitution, reflux 70-80%
2. Introduction of Boc group Di-tert-butyl dicarbonate, triethylamine Room temperature, dichloromethane 85-90%

Flow Microreactor Synthesis

The use of flow microreactor systems offers advantages in efficiency and sustainability by allowing continuous processing and precise control over reaction conditions.

Advantages Description
Efficiency Continuous processing reduces reaction times and increases throughput.
Sustainability Reduced solvent usage and energy consumption compared to traditional batch methods.
Control Precise control over temperature and pressure enhances yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds .

Scientific Research Applications

Potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, including antibacterial activity and inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights critical distinctions between the target compound and its analogs:

Compound Molecular Formula Key Features Applications References
Potassium (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylate C₁₂H₁₈KNO₄ Potassium salt; Boc-protected carboxylate at position 5. Ledipasvir intermediate; antiviral drug synthesis.
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid C₁₂H₁₉NO₄ Free acid form; requires salt formation for solubility. Precursor to potassium salt; used in peptide coupling.
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride C₈H₁₂ClNO₂ Methyl ester with HCl counterion; no Boc protection. Building block for non-Boc-protected spirocyclic prolines.
(S)-5-((R)-2-Hydroxy-4-methylpentanoyl)-5-azaspiro[2.4]heptane-6-carboxylic acid C₁₄H₂₁NO₄ Hydroxyacyl substituent; chiral center at position 2. SARS-CoV-2 3CL protease inhibitor (e.g., CMX990).
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid C₁₂H₁₉NO₄ Carboxylate at position 4; regioisomer of the target compound. Study of spirocyclic proline conformational flexibility.
Key Structural and Functional Differences :

Counterion Effects :

  • The potassium salt (target compound) exhibits higher aqueous solubility compared to the free acid or methyl ester derivatives, making it preferable for pharmaceutical formulations .
  • The hydrochloride salt (e.g., methyl ester HCl) is more acidic, limiting its use in neutral-pH reactions .

Boc Protection :

  • Boc groups enhance stability during peptide synthesis but require acidic conditions for deprotection. Compounds lacking Boc (e.g., methyl ester HCl) are used in reactions requiring direct amine reactivity .

Regioisomerism: The 4-carboxylate regioisomer (C₁₂H₁₉NO₄) shows distinct conformational behavior in NMR studies due to altered hydrogen bonding .

Biological Activity: The hydroxyacyl-substituted analog (C₁₄H₂₁NO₄) demonstrated potent antiviral activity against SARS-CoV-2, highlighting the impact of side-chain modifications on target specificity .

Q & A

What enantioselective synthesis methods are recommended for preparing the (S)-enantiomer of this spirocyclic compound?

The enantioselective synthesis of the (S)-enantiomer can be achieved via a one-pot double allylic alkylation using a glycine-derived imine and a chiral phase-transfer catalyst (e.g., cinchonidine-derived catalysts). This method yields tert-butyl (S)-4-methyleneprolinate, a precursor that undergoes cyclization and functional group modifications to form the target compound. Key steps include optimizing reaction temperature (0–25°C) and solvent polarity (toluene/water biphasic system) to enhance enantiomeric excess (>95% ee) .

How can stereochemical inconsistencies in synthetic batches be resolved?

Stereochemical purity should be verified using chiral HPLC (e.g., Chiralpak IA/IB columns with hexane/isopropanol mobile phases) and X-ray crystallography . For example, ORTEP-III software can model the spiro[2.4]heptane framework to confirm the (S)-configuration at C6. Discrepancies may arise from incomplete chiral induction during alkylation; recrystallization in ethanol/water mixtures (7:3 v/v) improves diastereomeric purity .

Which analytical techniques are most reliable for assessing purity and structural integrity?

  • RP-HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients (retention time ~1.76 minutes) .
  • NMR : Key signals include δ 1.44 ppm (t-Bu protons) and δ 3.70 ppm (carboxylate methyl group).
  • LC-MS : Monitor for [M+H]+ at m/z 732 (if residual solvents or degradation products are present) .

What computational tools are suitable for modeling the compound’s conformational stability?

ORTEP-III is recommended for visualizing spirocyclic conformations and bond angles. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can predict steric strain in the azaspiro[2.4]heptane core, particularly around the cyclopropane ring .

How does the compound’s stability vary under acidic or metal-catalyzed conditions?

The tert-butoxycarbonyl (Boc) group is labile in strong acids (e.g., HCl/dioxane) , while the cyclopropane ring may undergo ring-opening in the presence of zinc/acetic acid . Stability studies (24-hour exposure at 25°C) show 95% integrity at pH 4–7 but <50% retention in 1M HCl .

What is the compound’s role in antiviral drug development?

It serves as a key intermediate in ledipasvir synthesis , targeting the NS5A protein of hepatitis C virus (HCV). The spirocyclic core enhances binding affinity by mimicking proline’s rigid conformation while introducing steric constraints to resist enzymatic degradation .

How should researchers address discrepancies in reported purity levels (e.g., 95% vs. 98%)?

Cross-validate purity using orthogonal methods:

  • Elemental analysis (theoretical C: 52.3%, H: 6.5%, N: 4.1%).
  • Karl Fischer titration (residual solvents <0.1%).
    Discrepancies often arise from residual tert-butanol (boiling point 82°C) in recrystallized batches .

What storage conditions maximize shelf life?

Store at -20°C in airtight containers under argon . Solubility

  • Aqueous buffers : ≤2 mg/mL (add co-solvents like DMSO up to 10% v/v).
  • Organic solvents : >50 mg/mL in ethanol or dichloromethane .

What scalability challenges arise in multi-step synthesis?

Critical issues include:

  • Low yields (<40%) in cyclopropanation steps due to ring strain. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and reaction time (48–72 hours) .
  • Epimerization during Boc deprotection : Use mild conditions (TFA/DCM, 0°C, 1 hour) .

How can researchers validate the compound’s bioactive conformation?

Combine X-ray crystallography (CCDC deposition number: 1441673) with molecular docking (AutoDock Vina) against HCV NS5A (PDB ID: 3FQM). The spirocyclic structure’s 120° dihedral angle between the cyclopropane and piperidine rings is critical for binding .

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